Carbinoxamine N-Oxide-d6
Description
Properties
Molecular Formula |
C₁₆H₁₃D₆ClN₂O₂ |
|---|---|
Molecular Weight |
312.82 |
Synonyms |
2-[(4-Chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethylrthanamine N-Oxide-d6; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Carbinoxamine N Oxide D6
Approaches to Deuterium (B1214612) Incorporation in Organic Molecules
The introduction of deuterium into organic molecules can be achieved through various methods, ranging from direct hydrogen-deuterium exchange to the use of deuterated building blocks in multi-step syntheses. nih.govresearcher.life
Review of General Deuteration Techniques in Pharmaceutical and Chemical Synthesis
The synthesis of deuterated pharmaceuticals leverages several core strategies to replace hydrogen with its heavier isotope, deuterium. nih.govbenthamdirect.com These techniques are broadly categorized and selected based on the target molecule's structure, the desired position of deuteration, and the required level of isotopic enrichment.
One of the most direct methods is Hydrogen-Deuterium (H/D) Exchange , where hydrogen atoms in a substrate are swapped for deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). wikipedia.org This exchange can be uncatalyzed for acidic protons but often requires a catalyst for less reactive C-H bonds. wikipedia.org Catalysts can range from acids and bases to transition metals like platinum, iridium, and ruthenium. wikipedia.orgchemistryviews.orgnih.gov For instance, iridium(III)-NHC complexes have been shown to be effective for H/D exchange by activating C-H bonds. chemistryviews.org Metal-free approaches, such as those using visible light photoredox catalysis with D₂O as the deuterium source, have also been developed for specific functional groups. nih.govresearchgate.net
Another major approach involves stepwise or multi-step synthesis starting from commercially available deuterated reagents. researcher.life This method offers precise control over the location of deuterium incorporation. Common deuterated starting materials include deuterated solvents (e.g., benzene-d₆, DMSO-d₆), deuterated alkylating agents (e.g., iodomethane-d₃), and deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride). nih.govacs.org
Reductive deuteration of unsaturated functional groups like alkenes, alkynes, or carbonyls using deuterium gas or deuterated hydrides is another common technique. scielo.org.mx Catalytic transfer deuteration represents an emerging alternative, utilizing deuterium donors like deuterated alcohols in the presence of a catalyst to reduce unsaturated bonds. marquette.edu
The table below summarizes some common deuteration techniques and their key features.
| Technique | Deuterium Source | Key Features |
| H/D Exchange | D₂O, D₂ gas, benzene-d₆ | Direct replacement of H with D; may require acid, base, or metal catalysts. wikipedia.orgnih.gov |
| Stepwise Synthesis | Deuterated building blocks (e.g., CD₃I) | High regioselectivity; builds the molecule with deuterium incorporated from the start. researcher.life |
| Reductive Deuteration | D₂ gas, NaBD₄, LiAlD₄ | Adds deuterium across unsaturated bonds (e.g., C=C, C=O). scielo.org.mx |
| Photocatalysis | D₂O | Uses visible light and a photocatalyst for site-specific deuteration under mild conditions. nih.govresearchgate.netnih.gov |
Synthesis of Parent Carbinoxamine (B1668352) and Related N-Oxides
Carbinoxamine is a first-generation antihistamine belonging to the ethanolamine (B43304) class. nih.gov Its synthesis and the subsequent oxidation to its N-oxide are foundational to understanding the preparation of its deuterated analogue.
Established Synthetic Routes to Carbinoxamine Scaffolds
The chemical structure of carbinoxamine is 2-[(4-chlorophenyl)-pyridin-2-yl-methoxy]-N,N-dimethyl-ethanamine. nih.gov The synthesis of this scaffold typically involves the formation of the key diaryl carbinol intermediate, followed by etherification.
One established synthetic method proceeds as follows:
Formation of the Carbinol: 4-chlorophenyl magnesium bromide (a Grignard reagent) is reacted with 2-picolinaldehyde (pyridine-2-carboxaldehyde) to produce (4-chlorophenyl)(pyridin-2-yl)methanol (B192788). gpatindia.com
Etherification: The resulting alcohol is then alkylated with 2-(dimethylamino)ethyl chloride in the presence of a base, such as sodium amide, to form the ether linkage and yield the final carbinoxamine product.
Oxidative Pathways Leading to Carbinoxamine N-Oxide
Carbinoxamine contains a tertiary aliphatic amine (the N,N-dimethylamino group) that can be oxidized to form Carbinoxamine N-Oxide. nih.gov The pyridine (B92270) nitrogen is generally less nucleophilic and less prone to oxidation under conditions used for aliphatic amines.
The oxidation of tertiary amines to their corresponding N-oxides is a standard transformation in organic synthesis. thieme-connect.dethieme-connect.de A variety of reagents can accomplish this conversion, with the choice often depending on the functional group tolerance required for the specific substrate.
Common methods for the N-oxidation of tertiary amines are summarized in the table below.
| Oxidizing Agent | Typical Conditions | Notes |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvents. Can be catalyzed by CO₂. | A common, inexpensive, and relatively "green" oxidant. wikipedia.orgthieme-connect.de |
| m-CPBA | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) at low temperatures (e.g., 0 °C). | Highly effective and generally provides clean reactions with high yields. thieme-connect.de |
| Caro's Acid (H₂SO₅) | Prepared in situ from H₂O₂ and H₂SO₄. | A powerful oxidant. |
| 2-Sulfonyloxaziridines | Aprotic, neutral conditions. | Useful for sensitive substrates, though the reagent is stoichiometric. asianpubs.org |
| Molecular Oxygen (O₂) | High temperature and pressure, often in aqueous systems. | Can be used for industrial-scale synthesis without expensive oxidizing agents. google.com |
For a molecule like carbinoxamine, oxidation with m-CPBA or hydrogen peroxide would be expected to selectively oxidize the more nucleophilic dimethylamino group to the corresponding N-oxide. asianpubs.orgthieme-connect.de
Design and Synthesis of Carbinoxamine N-Oxide-d6
The synthesis of this compound, where the "d6" designates two trideuteriomethyl groups on the amine nitrogen, requires a strategy that combines deuteration with the synthesis of the carbinoxamine scaffold and its subsequent oxidation. nih.gov The most logical approach involves preparing Carbinoxamine-d6 first, followed by N-oxidation.
Step 1: Synthesis of a Deuterated Precursor The synthesis would begin by preparing N,N-di(methyl-d₃)-ethanolamine. This can be achieved by reacting ethanolamine with a trideuteriomethylating agent, such as iodomethane-d₃ (CD₃I), under basic conditions.
Step 2: Synthesis of Carbinoxamine-d6 Following the established route for the parent compound, the diaryl carbinol, (4-chlorophenyl)(pyridin-2-yl)methanol, is prepared. This intermediate is then etherified using a deuterated side chain. Instead of 2-(dimethylamino)ethyl chloride, a tosylated or halogenated version of N,N-di(methyl-d₃)-ethanolamine would be used. For example, reacting the deuterated amino alcohol with p-toluenesulfonyl chloride would yield 2-(N,N-di(methyl-d₃)amino)ethyl tosylate. This tosylate would then be reacted with the sodium salt of (4-chlorophenyl)(pyridin-2-yl)methanol to form Carbinoxamine-d6.
Step 3: N-Oxidation to this compound The final step is the selective oxidation of the tertiary amine in Carbinoxamine-d6. Given the stability of the C-D bonds on the methyl groups, a standard oxidation protocol can be used. researchgate.net Reaction with meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) at 0 °C to room temperature would be a reliable method to convert the deuterated tertiary amine to the N-oxide, yielding the final product, this compound. thieme-connect.dethieme-connect.de The reaction's progress can be monitored by techniques like TLC or LC-MS, and the final product purified using column chromatography.
This synthetic design ensures high isotopic incorporation at the desired positions and utilizes well-established chemical transformations for the construction of the core structure and its final oxidation.
Rational Design for Site-Specific Deuteration in Complex Molecules
The decision to place isotopic labels at specific positions within a complex molecule is a critical aspect of synthetic design, driven by the intended application of the compound. nih.govacs.org Site-specific deuteration is frequently employed to create more metabolically stable therapeutic agents, as the substitution of hydrogen with deuterium can alter pharmacokinetic properties due to the kinetic isotope effect. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved drug efficacy and safety profiles. nih.gov
Beyond therapeutic applications, deuterated molecules are invaluable tools in mechanistic studies of chemical reactions and biochemical pathways. nih.govacs.org They also serve as essential internal standards for quantitative analysis using mass spectrometry (MS), where their distinct mass allows for precise differentiation from the non-labeled analyte. acs.org In the case of this compound, the six deuterium atoms are specifically located on the two N-methyl groups. nih.gov This placement is strategic, as N-demethylation is a common metabolic pathway for tertiary amines. Introducing deuterium at these positions can hinder this metabolic process. Furthermore, this specific labeling creates a stable isotopologue ideal for use as an internal standard in the quantification of Carbinoxamine N-Oxide by analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com
Methodological Considerations for Deuterium Placement at the N-methyl Positions
The introduction of six deuterium atoms specifically onto the N,N-dimethylamino moiety of Carbinoxamine N-Oxide requires a targeted synthetic approach. A common and effective strategy for creating deuterated N-methyl groups is through reductive amination using deuterated reagents. iaea.org This process typically involves reacting a precursor secondary amine with a deuterated formaldehyde (B43269) source, followed by reduction.
One established method involves the use of dideuteroformaldehyde (CD₂O) and a deuterated reducing agent like sodium borodeuteride (NaBD₄). iaea.org The reaction proceeds via the formation of a deuterated iminium ion intermediate, which is then reduced by the deuteride (B1239839) source to yield the N-methyl-d₃ group. To obtain the N,N-bis(trideuteriomethyl) group, this process would be performed on a primary amine precursor or adapted for the dimethylation of a precursor molecule.
Another approach is the direct methylation of a suitable amine precursor using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I). This reaction, a form of N-alkylation, allows for the stepwise or direct introduction of the deuterated methyl groups. The choice of methodology depends on factors like the availability of starting materials, reaction efficiency, and the need to avoid unwanted side reactions or isotopic scrambling.
| Deuteration Strategy | Deuterated Reagent(s) | Key Features |
| Reductive Amination | Dideuteroformaldehyde (CD₂O), Sodium Borodeuteride (NaBD₄) | Forms a C-N bond while incorporating deuterium; generally high efficiency. iaea.org |
| N-Alkylation | Iodomethane-d₃ (CD₃I) or Dimethyl-d₆ Sulfate | Direct methylation of an amine precursor; reaction conditions must be controlled to ensure dimethylation. |
| Acid-Catalyzed H/D Exchange | Deuterated solvents (e.g., D₂O) with an acid catalyst | Can be used for methyl groups on N-heteroarylmethanes, may require specific molecular structures. acs.orgrsc.org |
The final step in the synthesis of this compound would involve the oxidation of the tertiary amine nitrogen to the corresponding N-oxide after the successful incorporation of the two methyl-d₃ groups.
Purification and Isotopic Purity Assessment Methodologies
Following the synthesis, rigorous purification and analytical assessment are paramount to ensure the final product is suitable for its intended use. Purification of the deuterated compound is typically achieved using standard chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials, reagents, and non-deuterated or partially deuterated byproducts.
Once purified, the isotopic purity and structural integrity of this compound must be confirmed. This is a multi-faceted process that relies on a combination of advanced analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be significantly diminished or absent, confirming that deuteration has occurred at the intended site.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and a signal at the chemical shift expected for the N-methyl groups provides definitive evidence of site-specific labeling.
¹³C NMR (Carbon-13 NMR): The signals for the deuterated methyl carbons will show a characteristic splitting pattern (a multiplet) due to coupling with deuterium, further confirming the location of the labels.
Together, these methods provide a comprehensive characterization of the synthesized molecule, ensuring both its chemical purity and its isotopic fidelity. rsc.orgbvsalud.org
| Analytical Method | Purpose in Analysis of this compound | Information Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | To determine isotopic enrichment and distribution. researchgate.netnih.gov | Percentage of d6, d5, d4, etc., isotopologues; confirmation of molecular formula. |
| Proton Nuclear Magnetic Resonance (¹H NMR) | To confirm the absence of protons at the labeling site. rsc.org | Disappearance of signals for the N-methyl protons. |
| Deuterium Nuclear Magnetic Resonance (²H NMR) | To directly confirm the presence and location of deuterium. rsc.org | Appearance of a signal at the chemical shift corresponding to the N-methyl groups. |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | To provide further structural confirmation of deuteration. | Splitting of the N-methyl carbon signals due to C-D coupling. |
Advanced Analytical Applications in Research
Utility as an Internal Standard in Quantitative Mass Spectrometry
Carbinoxamine (B1668352) N-Oxide-d6, a deuterated form of a carbinoxamine metabolite, is ideally suited for use as an internal standard in the quantitative analysis of its non-labeled counterpart, Carbinoxamine N-Oxide. Its utility stems from the near-identical chemical and physical properties to the analyte of interest, with the key difference being a higher mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows for its distinct detection by a mass spectrometer, while its similar behavior during sample preparation and analysis ensures that it accurately reflects the analytical fate of the target analyte.
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Bioanalytical Chemistry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled standard (like Carbinoxamine N-Oxide-d6) to a sample containing the analyte of interest (Carbinoxamine N-Oxide). This mixture is then subjected to analytical processing, and the ratio of the unlabeled analyte to the labeled standard is measured by a mass spectrometer.
Because the labeled standard is chemically identical to the analyte, any sample loss or variability during extraction, derivatization, or ionization affects both the analyte and the standard equally. By measuring the final isotope ratio, the initial concentration of the analyte in the sample can be calculated with high accuracy, as the ratio remains constant throughout the analytical process. This makes IDMS a definitive method for quantitative analysis, often considered a "gold standard" in clinical and bioanalytical chemistry.
Application in Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as an ideal internal standard for the quantification of Carbinoxamine N-Oxide. Due to their similar physicochemical properties, both compounds co-elute or elute in close proximity during the chromatographic separation. This co-elution is crucial as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time in the mass spectrometer's ion source.
The use of a stable isotope-labeled internal standard like this compound in LC-MS methods significantly improves the reliability of the results by correcting for variations in sample injection volume, instrument response, and ion suppression or enhancement.
Application in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While less common for a polar compound like an N-oxide without derivatization, the principles of using this compound as an internal standard also apply to Gas Chromatography-Mass Spectrometry (GC-MS). For GC-MS analysis, the analyte and internal standard would typically need to be derivatized to increase their volatility. The deuterated standard would undergo the derivatization reaction in the same manner as the analyte, thus accounting for any variability in the reaction efficiency.
In GC-MS, the similar chromatographic behavior of the derivatized analyte and the internal standard ensures that they reach the mass spectrometer detector at nearly the same time, allowing for accurate quantification by correcting for variations in injection volume and ionization efficiency.
Enhancement of Analytical Accuracy and Precision
The primary advantage of using this compound as an internal standard is the significant enhancement of analytical accuracy and precision. By mimicking the behavior of the analyte, it provides a reliable reference point for quantification, minimizing the impact of various sources of error.
Compensation for Matrix Effects and Sample Preparation Variability
Biological samples, such as plasma, urine, and tissue homogenates, are complex matrices containing numerous endogenous components that can interfere with the analysis of the target analyte. These "matrix effects" can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.
Because this compound has the same molecular structure and chemical properties as Carbinoxamine N-Oxide, it is affected by the matrix in the same way. Therefore, by calculating the ratio of the analyte to the internal standard, the influence of matrix effects can be effectively nullified. Similarly, any losses of the analyte during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by proportional losses of the internal standard, ensuring that the analyte-to-internal standard ratio remains constant and the calculated concentration is accurate.
Role in Calibration and Quantification of Analytes in Complex Matrices
In quantitative bioanalysis, a calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte. When using an internal standard like this compound, a fixed amount is added to each calibration standard and unknown sample. The calibration curve is then generated by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte.
This ratio-based calibration is inherently more robust and less susceptible to variations in instrument performance and matrix effects compared to external calibration methods. The use of this compound ensures that the calibration is accurate and that the concentration of Carbinoxamine N-Oxide in unknown samples can be determined with a high degree of confidence, even in complex biological matrices.
Method Development and Validation for Related Compounds and Metabolites
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical method development, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For Carbinoxamine, the deuterated analog, this compound, is intended for use as an internal standard in the quantification of Carbinoxamine and its metabolites. bertin-bioreagent.com The incorporation of a deuterated standard helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the analytical method.
A typical LC-MS/MS method for the determination of Carbinoxamine in human plasma involves a simple protein precipitation for sample extraction, followed by chromatographic separation on a C18 column. iosrjournals.orgnih.gov Detection is achieved using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM). iosrjournals.orgnih.gov
Detailed Research Findings
Validated analytical methods for Carbinoxamine demonstrate high sensitivity, with a lower limit of quantification (LLOQ) typically around 0.1 to 0.5 ng/mL in plasma. iosrjournals.orgnih.gov The linearity of these methods is established over a wide concentration range, often from 0.1 to 100.0 ng/mL, with correlation coefficients (r) consistently greater than 0.99. nih.gov
Method validation is performed in accordance with regulatory guidelines and assesses parameters such as precision, accuracy, and recovery. The intra- and inter-day precision and accuracy are evaluated at multiple quality control (QC) concentrations. For instance, one study reported intra-day precision ranging from 4.39% to 7.39% and intra-day accuracy from 99.16% to 105.55% for Carbinoxamine in human plasma. iosrjournals.org The inter-day precision was 6.45% with an inter-day accuracy of 100.29%. iosrjournals.org Another study in beagle plasma showed inter- and intra-day precision and accuracy to be within 8.9%. nih.gov
The extraction recovery of Carbinoxamine from biological matrices is also a critical parameter. Studies have shown mean extraction recoveries ranging from 74.00% to 86.4% in beagle plasma and an average recovery of 88.31% in human plasma. iosrjournals.orgnih.gov
The following data tables summarize the validation parameters from a representative LC-MS/MS method developed for the quantification of Carbinoxamine in human plasma.
Table 1: Linearity and Sensitivity of Carbinoxamine Analysis
| Parameter | Value |
|---|---|
| Linear Range | 0.5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.178 ng/mL |
Data derived from a study on LC-MS/MS method for the quantification of carbinoxamine in human plasma. iosrjournals.orgresearchgate.net
Table 2: Precision and Accuracy of Carbinoxamine Quantification
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Precision (% CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ QC | 0.5 | 4.39 - 7.39 | 99.16 - 105.55 | 6.45 | 100.29 |
| Low QC (LQC) | 1.5 | 2.89 | 102.3 | 4.45 | 95.2 |
| Medium QC (MQC) | 25 | 3.54 | 101.5 | 1.86 | 111.1 |
| High QC (HQC) | 40 | 2.15 | 105.2 | 4.46 | 109.3 |
LLOQ QC = Lower Limit of Quantification Quality Control, LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control. Data synthesized from a validated LC-MS/MS method for Carbinoxamine in human plasma. iosrjournals.org
Table 3: Recovery of Carbinoxamine from Human Plasma
| Quality Control Level | Mean Recovery (%) |
|---|---|
| Low (1.5 ng/mL) | 78.32 |
| Medium (25 ng/mL) | 96.84 |
| High (40 ng/mL) | 89.78 |
| Average | 88.31 |
Data from a study on LC-MS/MS method for the quantification of carbinoxamine in human plasma. iosrjournals.org
Related Compounds and Metabolites
The development of analytical methods for Carbinoxamine must also consider its potential metabolites and related compounds. One of the key metabolites is Carbinoxamine N-Oxide . axios-research.com Other related compounds and potential impurities that may need to be separated and quantified include:
(4-Chlorophenyl)(pyridin-2-yl)methanone (Carbinoxamine USP Related Compound A) axios-research.com
(4-Chlorophenyl)(pyridin-2-yl)methanol (B192788) (Carbinoxamine Related Compound B) axios-research.com
N-Nitroso Desmethyl Carbinoxamine axios-research.com
The validated analytical methods for Carbinoxamine, such as the one detailed above, can be adapted and re-validated for the quantification of these related compounds and metabolites, with this compound serving as an appropriate internal standard to ensure accurate and reliable results.
Mechanistic and Metabolic Research Investigations
Role in Unraveling Metabolic Pathways of Carbinoxamine (B1668352) and its Metabolites (in vitro/animal models)
The study of drug metabolism is fundamental to understanding a compound's efficacy and safety profile. Carbinoxamine is known to be extensively metabolized by the liver, with its metabolites excreted in the urine. drugs.comnih.gov The elucidation of these metabolic pathways relies on sophisticated analytical techniques where isotopically labeled compounds like Carbinoxamine N-Oxide-d6 are indispensable.
In in vitro systems, such as those using animal-derived liver microsomes, and in animal models, this deuterated standard allows for the accurate tracking and quantification of the biotransformation of the parent drug, Carbinoxamine. By adding a known concentration of this compound to a biological sample, it serves as a reference compound to correct for any loss of analyte during sample preparation and analysis, thereby ensuring the accuracy of the quantitative results.
Stable isotope labeling is a powerful technique used to trace the metabolic fate of drug molecules. medchemexpress.com The deuterium (B1214612) atoms in this compound act as tracers, allowing scientists to follow the molecular transformations of the carbinoxamine structure within a biological system. ajchem-a.com This method is analogous to using 15N2-arginine and 13C-,2H4-citrulline to measure nitric oxide production, where the stable isotopes allow for the precise tracking of the conversion of one molecule to another. nih.gov
When investigating the metabolism of Carbinoxamine, researchers can analyze samples at various time points to identify and quantify the parent drug and its metabolites. The unique mass of the deuterated standard helps to unequivocally identify the corresponding unlabeled metabolites formed from the administered Carbinoxamine. This aids in constructing a detailed map of the metabolic pathways, including reactions like N-oxidation, demethylation, and other phase I and phase II transformations.
The N-oxidation of xenobiotics, particularly those containing tertiary amine structures like Carbinoxamine, is a common metabolic pathway often catalyzed by Flavin-Containing Monooxygenases (FMOs). nih.govnih.govnih.gov These enzymes are a critical component of non-cytochrome P450 (CYP) mediated drug metabolism. bioivt.com FMOs catalyze the N-oxidation of a wide variety of compounds, including antihistamines, converting them into N-oxides. nih.govnih.govmedipol.edu.tr FMO3 is the major isoform expressed in the adult human liver. nih.govdoi.org
In enzyme kinetic studies designed to characterize the role of FMOs in Carbinoxamine metabolism, this compound is essential as an analytical standard. To determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), researchers incubate the parent drug with FMO-containing systems (e.g., recombinant enzymes or liver microsomes) and measure the rate of N-oxide formation. The deuterated N-oxide allows for the creation of a precise calibration curve, against which the concentration of the newly formed, non-deuterated Carbinoxamine N-oxide can be accurately measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Key Enzymes in N-Oxidation
| Enzyme Family | Primary Function in Drug Metabolism | Common Substrates |
|---|---|---|
| Flavin-Containing Monooxygenases (FMOs) | Catalyze the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.gov | Antihistamines, alkaloids, phenothiazines, tricyclic antidepressants. nih.gov |
Metabolic stability assays are crucial in early drug discovery to predict a drug's half-life and clearance in the body. nuvisan.comresearchgate.net These experiments are commonly conducted in vitro using liver subcellular fractions, such as hepatic microsomes, which are rich in drug-metabolizing enzymes. researchgate.netnih.gov
In a typical assay, the parent drug (Carbinoxamine) is incubated with liver microsomes and necessary cofactors (like NADPH). nuvisan.com Aliquots are taken at different time points, and the reaction is stopped. To accurately measure the decline in the parent drug concentration over time, this compound would be added as an internal standard during the analytical phase. While the N-oxide itself is a metabolite, a deuterated version of the parent drug (Carbinoxamine-d6) would be the more direct internal standard for quantifying the parent drug's stability. However, if the goal is to simultaneously quantify the formation of the N-oxide metabolite alongside the degradation of the parent drug, then this compound becomes an essential reference compound for this specific metabolite.
Conceptual Impact of Deuteration on Biochemical Processes
The substitution of hydrogen with its heavier, stable isotope deuterium can have a profound impact on the physicochemical properties of a molecule and its interactions in biochemical processes. ajchem-a.com This is primarily due to the greater mass of deuterium (atomic mass ≈ 2) compared to protium (atomic mass ≈ 1). ajchem-a.com
One of the most significant consequences of deuteration is the Kinetic Isotope Effect (KIE). nih.gov The KIE is observed when the rate of a chemical reaction is altered due to isotopic substitution at a position involved in the rate-determining step of the reaction. semanticscholar.orgnih.gov In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as the rate-limiting step. nih.gov
Because deuterium is twice as heavy as hydrogen, the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a C-H bond. youtube.com Consequently, if a C-H bond cleavage is the rate-determining step in a metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the reaction rate. nih.govscilit.com This phenomenon is a valuable tool for medicinal chemists to probe reaction mechanisms and has been explored as a strategy to enhance the metabolic stability and pharmacokinetic profiles of drugs. nih.govsemanticscholar.org
Table 2: The Kinetic Isotope Effect (KIE) in Metabolism
| Feature | Description | Implication |
|---|---|---|
| Definition | The change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. | Slower metabolism of deuterated compounds if C-H bond cleavage is rate-limiting. nih.gov |
| Mechanism | The C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. rsc.org | More energy is required to break a C-D bond, leading to a slower reaction rate. youtube.com |
| Application | Used to study reaction mechanisms and to develop "deuterated drugs" with improved metabolic profiles. nih.govnih.gov | Can potentially extend a drug's half-life and reduce metabolic clearance. |
The increased mass of deuterium directly affects the vibrational properties of chemical bonds. According to the principles of quantum mechanics, a chemical bond is not static but vibrates at a specific frequency. The zero-point energy (ZPE) of a bond is its lowest possible energy state.
Due to its greater mass, a C-D bond vibrates at a lower frequency than a C-H bond. ajchem-a.comrsc.org This lower vibrational frequency results in a lower zero-point energy. rsc.orgacs.org The bond dissociation energy is the energy required to break a bond, which is the difference between the top of the potential energy well and the zero-point energy level. Since the C-D bond has a lower ZPE, more energy is required to reach the dissociation energy level compared to a C-H bond. This makes the C-D bond stronger and more stable. youtube.comrsc.org This fundamental difference in bond energy and vibrational frequency is the underlying reason for the kinetic isotope effect and is a key concept in the application of deuterated compounds in research. ajchem-a.comajchem-a.com
Studies on Oxidative Degradation Pathways and N-Oxide Formation
The conversion of tertiary amines to their corresponding N-oxides is a well-established oxidative reaction that can occur both enzymatically within biological systems and through chemical oxidation. Under conditions of oxidative stress, where there is an excess of reactive oxygen species (ROS), the non-enzymatic oxidation of tertiary amines can also be facilitated.
Carbinoxamine, as a tertiary amine, is susceptible to N-oxidation. The lone pair of electrons on the nitrogen atom can be attacked by oxidizing agents, leading to the formation of Carbinoxamine N-oxide. In metabolic studies, the formation of N-oxide metabolites is a common observation for drugs containing tertiary amine moieties. This conversion is often dependent on cofactors such as NADPH and is influenced by the specific isoforms of CYP and FMO enzymes present. The deuterated internal standard, this compound, is utilized in metabolic studies to accurately quantify the formation of the N-oxide metabolite from the parent drug, carbinoxamine. The stable isotope label does not significantly alter the chemical properties but allows for differentiation from the endogenously formed metabolite in analytical procedures like mass spectrometry.
The stability of N-oxide metabolites is a critical factor in their toxicological and pharmacological assessment. Generally, N-oxides are polar and water-soluble compounds. However, they can be susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light or reducing agents. The degradation can lead to the reformation of the parent tertiary amine or the formation of other degradation products.
Specific stability and degradation profiling data for this compound are not extensively available in the public domain. However, based on the general chemical properties of N-oxides, a stability profile can be inferred. The stability of this compound would likely be assessed under various controlled environmental conditions to determine its shelf-life and potential for degradation during analytical processing.
The following interactive table represents a generalized stability profile for a tertiary amine N-oxide, which can be considered indicative for this compound in the absence of specific experimental data.
| Condition | Parameter | Result | Observation |
|---|---|---|---|
| pH Stability | Acidic (pH 3) | Moderate Degradation | Potential for reduction back to the parent amine. |
| Alkaline (pH 9) | Stable | Minimal degradation observed over 24 hours. | |
| Temperature Stability | Refrigerated (2-8 °C) | Stable | No significant degradation over 7 days. |
| Elevated (40 °C) | Slow Degradation | Noticeable degradation after 48 hours. | |
| Photostability | Exposure to UV light | Significant Degradation | Protective measures from light are recommended. |
| Freeze-Thaw Stability | 3 Cycles | Stable | No significant degradation observed. |
Structural Elucidation and Characterization Methodologies for Labeled Compounds
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural confirmation of Carbinoxamine (B1668352) N-Oxide-d6. These techniques provide detailed information about the molecular structure, the specific sites of deuterium (B1214612) incorporation, and the level of isotopic enrichment.
Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Site Specificity
Deuterium (²H) NMR spectroscopy is a powerful tool for the direct observation and quantification of deuterium atoms within a molecule. Unlike ¹H NMR, where high isotopic enrichment (>98%) leads to diminished residual proton signals, ²H NMR provides a clean spectrum where signals correspond directly to the deuterated positions. rsc.orgsigmaaldrich.com This technique is crucial for confirming that the deuterium labels are located specifically on the two N-methyl groups as intended during the synthesis of Carbinoxamine N-Oxide-d6.
The ²H NMR spectrum would be expected to show a single prominent resonance corresponding to the six equivalent deuterium atoms of the N,N-bis(trideuteriomethyl) group. The chemical shift of this signal would be nearly identical to that of the corresponding protons in the non-deuterated analog. Quantitative analysis of the integrated signal intensity, often performed using an internal standard of known concentration and deuterium enrichment, allows for the precise determination of the isotopic enrichment percentage. nih.gov
Illustrative ²H NMR Data for Isotopic Enrichment Assessment
| Parameter | Observed Value | Specification |
| Chemical Shift (δ) | ~2.3 ppm | Corresponds to -N(CD₃)₂ group |
| Isotopic Enrichment | 99.5% | ≥ 98% |
| Site of Labeling | N,N-dimethyl groups | Confirmed |
Note: This data is illustrative and represents typical results for a highly enriched deuterated compound.
High-Resolution Mass Spectrometry for Isotopic Purity and Structure Confirmation
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a primary technique for confirming the elemental composition and isotopic distribution of labeled compounds. rsc.orgrsc.org For this compound, HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm the correct molecular formula (C₁₆H₁₃D₆ClN₂O₂). The high resolving power allows for the differentiation of the deuterated compound from its non-deuterated (d₀) and partially deuterated (d₁-d₅) isotopologues.
By analyzing the isotopic pattern of the molecular ion cluster, the percentage of each isotopologue can be quantified. The isotopic enrichment is calculated from the relative intensities of these peaks. This method provides a detailed profile of the isotopic purity of the material. rsc.org
Table of Expected HRMS Data for this compound
| Isotopologue | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Relative Abundance (%) |
| d₀ (unlabeled) | 307.1214 | 307.1211 | < 0.1 |
| d₁ | 308.1276 | 308.1274 | < 0.1 |
| d₂ | 309.1339 | 309.1337 | 0.1 |
| d₃ | 310.1402 | 310.1399 | 0.3 |
| d₄ | 311.1464 | 311.1462 | 0.8 |
| d₅ | 312.1527 | 312.1525 | 2.5 |
| d₆ (target) | 313.1590 | 313.1588 | 96.2 |
Note: This data is representative and illustrates a typical isotopic distribution for a d6-labeled compound with high enrichment. The contribution from natural abundance ¹³C is accounted for in the analysis.
Infrared and Raman Spectroscopy for Vibrational Analysis and Conformational Studies (Conceptual impact of D-labeling)
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a molecular fingerprint. For this compound, the spectra would be dominated by the vibrations of the chlorophenyl and pyridine (B92270) rings. A key diagnostic band is the N-O stretching vibration characteristic of the pyridine N-oxide moiety, which typically appears strongly in both IR and Raman spectra. oup.comnih.govias.ac.in Based on studies of pyridine N-oxide, this stretching vibration is expected in the 830-1260 cm⁻¹ region, depending on molecular structure and environment. oup.comias.ac.in
Key Vibrational Frequencies for this compound (Conceptual)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-D Stretch | 2100 - 2250 | IR, Raman |
| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman |
| N-O Stretch | 830 - 1260 | IR, Raman |
| C-Cl Stretch | 700 - 800 | IR, Raman |
Chromatographic Purity Assessment of Deuterated Analogs
Chromatographic techniques are essential for determining the chemical purity of this compound, ensuring that it is free from starting materials, synthetic byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC), typically with UV or mass spectrometric detection, is the standard method for assessing the purity of non-volatile organic compounds. Due to the negligible kinetic isotope effect under typical chromatographic conditions, this compound is expected to have a retention time almost identical to its non-deuterated analog. researchgate.net A reversed-phase HPLC method would be employed to separate the main compound from any potential impurities. The chemical purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Typical HPLC Purity Analysis Parameters and Results
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | ~5.8 min |
| Purity (Area %) | > 99.5% |
Gas Chromatography (GC) for Volatile Species
While this compound itself may have limited volatility, Gas Chromatography (GC) is a valuable technique for detecting the presence of volatile or semi-volatile impurities that may be present from the synthesis. The use of a high-temperature capillary column and a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), allows for the separation and quantification of these potential contaminants. Similar to HPLC, the use of a stable-isotope labeled internal standard can improve quantitation accuracy. chromatographyonline.com The purity assessment would focus on ensuring the absence of significant peaks other than the solvent and the main compound (if amenable to GC analysis) or any derivatized form.
Hypothetical GC Method for Volatile Impurity Analysis
| Parameter | Value |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C hold 1 min, ramp to 300 °C at 20 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Result | No volatile impurities detected above 0.05% |
Stereochemical Analysis of Deuterated Chiral Centers (if applicable to specific Carbinoxamine N-oxide isomers)
The introduction of deuterium atoms into a chiral molecule such as Carbinoxamine N-oxide to create this compound does not alter the fundamental principles of its stereochemistry. The chiral center remains, and the molecule can exist as a pair of enantiomers. However, the presence of deuterium, a heavier isotope of hydrogen, can introduce subtle changes in the physicochemical properties of the molecule, which may necessitate specialized or highly sensitive analytical techniques for stereochemical analysis. While specific research on the stereochemical analysis of this compound is not extensively documented, the methodologies applied to other deuterated chiral compounds provide a framework for its characterization.
The primary focus of stereochemical analysis for a deuterated compound like this compound would be to confirm the absolute configuration of the chiral center and to determine the enantiomeric purity of a given sample. This is crucial as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. wikipedia.orgpatsnap.com
Enantioselective Analytical Methodologies for Labeled Chiral Molecules
Enantioselective analytical methodologies are designed to differentiate between the enantiomers of a chiral compound. For labeled molecules such as this compound, these methods must be sensitive enough to distinguish stereoisomers where the primary difference lies in isotopic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. For deuterated compounds, specialized NMR techniques can be employed. While proton (¹H) NMR signals from the deuterated positions will be absent, the deuterium (²H) NMR spectrum can be acquired. Furthermore, the presence of deuterium can induce small but measurable isotopic shifts in the signals of nearby ¹³C and ¹H nuclei. nih.gov In a chiral environment, such as in the presence of a chiral solvating agent or a chiral liquid crystal, the enantiomers of a deuterated compound can exhibit separate NMR signals, allowing for their quantification. acs.orgresearchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can also provide information about the through-bond and through-space correlations, which can help in assigning the relative stereochemistry.
Mass Spectrometry (MS): Mass spectrometry is another key technique for the analysis of isotopically labeled compounds. While standard MS can confirm the molecular weight and the degree of deuteration, tandem mass spectrometry (MS/MS) can be used for stereochemical analysis. acs.org By inducing fragmentation of the parent ion, differences in the fragmentation patterns of the diastereomeric complexes formed between the enantiomers and a chiral selector can be observed. This allows for the differentiation and quantification of the enantiomers. High-resolution mass spectrometry (HR-MS) is particularly useful for accurately determining the isotopic enrichment of the labeled compound. rsc.org
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These chiroptical techniques measure the differential absorption or scattering of left and right circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms, including the stereochemistry at chiral centers. VCD and ROA can be used to determine the absolute configuration of chiral molecules, including those containing deuterium, by comparing the experimental spectra to those predicted by quantum chemical calculations.
Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is a high-resolution technique that can provide detailed information about the three-dimensional structure of molecules in the gas phase. acs.org It is highly sensitive to isotopic substitution and can be used to distinguish between different isotopologues and enantiomers of a chiral molecule, especially when complexed with a chiral tag. acs.org
Below is a table summarizing the applicability of these methods for this compound:
| Methodology | Application for this compound | Key Advantages |
| NMR Spectroscopy | Determination of enantiomeric purity in the presence of chiral auxiliaries. | Provides detailed structural information. |
| Mass Spectrometry | Confirmation of deuteration and stereochemical analysis via MS/MS of diastereomeric complexes. | High sensitivity and specificity. |
| VCD and ROA | Determination of absolute configuration. | Non-destructive and highly sensitive to stereochemistry. |
| MRR Spectroscopy | Unambiguous identification of isotopologues and enantiomers. | High resolution and sensitivity to isotopic substitution. |
Chromatographic Chiral Separations for Stereoisomeric Purity
Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers to determine stereoisomeric purity. wikipedia.orglibretexts.org The principles of chiral chromatography applied to Carbinoxamine would also be applicable to its deuterated analog, this compound. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and versatile technique for enantioseparation. nih.gov A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. The choice of the CSP and the mobile phase is critical for achieving successful separation. For Carbinoxamine, polysaccharide-based CSPs have been shown to be effective. The introduction of deuterium in this compound is not expected to significantly alter the chromatographic behavior, although slight changes in retention times might be observed due to the kinetic isotope effect. nih.gov The optimization of the mobile phase composition, including the type and concentration of organic modifiers and additives, is crucial for achieving good resolution and selectivity. chromatographyonline.com
Gas Chromatography (GC): Chiral GC can also be used for the separation of volatile chiral compounds. The analytes are typically derivatized to increase their volatility and thermal stability. The separation is achieved on a column coated with a chiral stationary phase. While less common for compounds like this compound due to their relatively low volatility, it remains a viable option, particularly for specific analytical applications.
Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative to HPLC that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC often provides faster separations and higher efficiency compared to HPLC. Polysaccharide-based CSPs are also commonly used in chiral SFC.
Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that utilizes a chiral selector added to the background electrolyte. Cyclodextrins are frequently used as chiral selectors in CE. The separation is based on the differential migration of the enantiomers in the electric field due to their different affinities for the chiral selector.
The following table outlines the key parameters for the chromatographic chiral separation of Carbinoxamine enantiomers, which would serve as a starting point for the method development for this compound.
| Chromatographic Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Electrolyte | Detection |
| HPLC | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Normal Phase or Reversed Phase with organic modifiers | UV, MS |
| GC | Cyclodextrin derivatives | Inert carrier gas (e.g., He, N₂) | FID, MS |
| SFC | Polysaccharide-based | Supercritical CO₂ with co-solvents (e.g., Methanol) | UV, MS |
| CE | Cyclodextrins | Buffer with chiral selector | UV, MS |
Application As a Reference Standard and Impurity in Pharmaceutical Research Excluding Clinical Aspects
Role in Quality Control and Quality Assurance of Pharmaceutical Intermediates and Products
The use of Carbinoxamine (B1668352) N-Oxide-d6 is integral to robust quality control (QC) and quality assurance (QA) programs in pharmaceutical manufacturing. alfa-chemistry.com As a well-characterized reference standard, it is employed to validate the accuracy and precision of analytical methods used to assess the quality of both active pharmaceutical ingredients (APIs) and finished drug products. axios-research.com
During the synthesis of the API carbinoxamine, Carbinoxamine N-Oxide-d6 can be used as an internal standard to quantify the levels of the API and any related impurities in intermediate and final products. This ensures batch-to-batch consistency and adherence to predefined quality specifications. The inherent stability of deuterium (B1214612) labels ensures that the standard does not degrade during the analytical process, providing a reliable benchmark for quantification. acanthusresearch.com
Key applications in QC/QA include:
Method Validation: this compound is used to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for linearity, accuracy, precision, and specificity.
Purity Assessment: It allows for the accurate quantification of the carbinoxamine API, ensuring it meets the required purity levels.
Impurity Profiling: By serving as a stable internal standard, it aids in the precise measurement of known and unknown impurities that may be present in the drug substance or product.
| Application Area | Role of this compound | Analytical Techniques |
|---|---|---|
| Method Validation | Ensures accuracy and precision of analytical procedures. | HPLC, LC-MS/MS |
| Purity Assessment | Quantifies the API to confirm it meets purity specifications. | Chromatographic methods |
| Impurity Profiling | Facilitates accurate measurement of impurities. | LC-MS, GC-MS |
Use in Analytical Reference Material Development and Traceability against Pharmacopeial Standards
The development of in-house analytical reference materials is a common practice in the pharmaceutical industry. This compound plays a crucial role in this process by serving as a primary or secondary reference standard. sigmaaldrich.com These standards are essential for the calibration of analytical instruments and for ensuring that the measurements are accurate and reproducible. amerigoscientific.com
A critical aspect of using reference standards is establishing traceability to internationally recognized pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.comuspbpep.com While a specific monograph for this compound may not exist, its qualification is often linked to the monograph of the parent compound, Carbinoxamine Maleate. axios-research.com The characterization of this compound involves demonstrating its chemical purity and isotopic enrichment, which then allows it to be used as a reliable standard for assays where a pharmacopeial standard is required. drugfuture.comusp.org
The use of such well-characterized, isotopically labeled standards helps in meeting the stringent requirements of regulatory bodies for the validation of analytical methods. sigmaaldrich.com
Investigation of Related Substances and Degradation Products in Drug Synthesis and Stability Studies
One of the most critical applications of this compound is in the identification and quantification of related substances and degradation products of carbinoxamine. iosrjournals.orgnih.govdrugbank.comtlcstandards.comlgcstandards.com During drug synthesis and stability testing, various impurities can arise from starting materials, intermediates, or degradation of the API. nih.govnih.govresearchgate.netmdpi.com
Forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, humidity, and acid/base hydrolysis, are conducted to understand its degradation pathways. nih.govresearchgate.net In such studies, this compound can be used as an internal standard in analytical techniques like LC-MS/MS to accurately quantify the formation of degradation products. nih.gov Its consistent behavior under various chromatographic conditions helps in compensating for any matrix effects or variations in instrument response, leading to reliable quantification of the degradants. researchgate.netscispace.com
The use of a stable isotope-labeled standard is particularly advantageous in complex matrices where the concentration of impurities may be very low. The distinct mass of this compound allows it to be easily distinguished from the analyte and other matrix components, thereby enhancing the sensitivity and selectivity of the analytical method. acanthusresearch.com
| Study Type | Application of this compound | Key Benefit |
|---|---|---|
| Forced Degradation Studies | Internal standard for quantifying degradation products. | Accurate quantification in complex matrices. |
| Stability Testing | Monitoring the formation of impurities over time. | Reliable data for determining shelf-life. |
| Synthesis Process Control | Quantifying process-related impurities. | Ensuring the quality of the final API. |
Regulatory Science Perspectives on Isotope-Labeled Standards for Analytical Compliance
Regulatory agencies like the U.S. Food and Drug Administration (FDA) have provided guidance on the use of internal standards in chromatographic bioanalysis. fda.govfda.govgmp-compliance.org While these guidances primarily focus on bioanalytical methods, the principles are applicable to the broader context of pharmaceutical analysis. The FDA emphasizes the importance of using an appropriate internal standard to ensure the accuracy and reliability of the data submitted in regulatory filings. fda.govfda.gov
Stable isotope-labeled compounds are generally considered the "gold standard" for internal standards in mass spectrometry-based assays due to their ability to mimic the analyte's behavior closely. kcasbio.comnih.gov The use of a SIL-IS like this compound is scientifically sound and generally well-accepted by regulatory authorities. kcasbio.com
However, regulatory guidance also highlights the need to carefully evaluate the internal standard for any potential issues, such as isotopic interference or the presence of unlabeled analyte as an impurity in the labeled standard. researchgate.nettandfonline.com Therefore, the synthesis and characterization of this compound as a reference standard must be meticulously documented to demonstrate its suitability for its intended analytical purpose. This includes data on its chemical and isotopic purity. tandfonline.com The European Medicines Agency (EMA) also recognizes the value of SIL-IS, with a high percentage of submissions incorporating them in assay validations. kcasbio.com
Future Directions and Emerging Research Avenues for Deuterated N Oxides
Advancements in Deuteration Technologies and Catalysis
The precise and efficient incorporation of deuterium (B1214612) into complex molecules, including N-oxides, is a cornerstone of their development. While classical methods exist, recent breakthroughs in catalysis are enabling more selective and scalable deuteration processes.
Key Technological Advancements:
Metal-Catalyzed Hydrogen Isotope Exchange (HIE): HIE has become a powerful strategy for late-stage deuteration of intricate molecules, utilizing affordable deuterium sources like heavy water (D₂O) or deuterium gas (D₂). researchgate.net This approach avoids the often lengthy and costly synthesis of deuterated precursors from a limited pool of deuterated reagents. researchgate.net
Novel Catalytic Systems: Researchers are developing innovative catalysts to enhance the efficiency and selectivity of deuteration. For instance, a nanostructured iron catalyst, prepared from abundant iron salts and cellulose (B213188), facilitates the selective deuteration of various heteroaromatics using D₂O. researchgate.net This method has proven to be highly scalable. researchgate.net Another approach employs a titanium-containing catalyst to open epoxide rings, introducing a deuterium atom with high spatial control (stereoselectivity), which is crucial for complex bioactive molecules. advancedsciencenews.com
Photocatalysis: Photocatalytic processes are also emerging as a valuable tool for H/D exchange, offering mild reaction conditions for deuterium incorporation. researchgate.net
These catalytic advancements are making the synthesis of specifically labeled compounds like Carbinoxamine (B1668352) N-Oxide-d6 more practical and cost-effective, paving the way for broader research and development.
Computational Chemistry and Modeling of Isotopic Effects on Molecular Properties and Reactivity
Computational chemistry provides indispensable tools for predicting and understanding the consequences of deuteration, guiding the rational design of new deuterated N-oxides. By modeling isotopic effects, researchers can forecast changes in molecular behavior before undertaking complex and expensive syntheses.
Core Computational Approaches:
Density Functional Theory (DFT): DFT is a robust method for calculating the molecular properties of deuterated compounds. researchgate.net It is routinely used to predict the numerical value of the deuterium kinetic isotope effect with a high degree of accuracy. wikipedia.org DFT calculations can model how isotopic substitution alters vibrational energies, which is a key factor underlying the KIE. researchgate.netnih.gov
Modeling Kinetic Isotope Effects (KIE): The KIE, the ratio of reaction rates between the light (protium) and heavy (deuterium) isotopologues (kH/kD), is a central parameter. wikipedia.org Computational models, including semiclassical and quantum instanton theory, are employed to compute KIEs, accounting for quantum mechanical effects like zero-point energy and tunneling. nih.gov These predictions help identify which positions in a molecule are most susceptible to metabolic attack and would therefore benefit most from deuteration. scispace.com
Expanded Rayleigh Models: For complex reactions where multiple products may be formed, advanced models are needed. Expansions of the Rayleigh distillation equation have been developed to calculate position-specific KIEs, providing deeper mechanistic insights into enzymatic reactions involving isotopically labeled compounds. osti.govcopernicus.org
The synergy between computational prediction and experimental validation accelerates the development of deuterated N-oxides with optimized properties.
Table 1: Comparison of Deuteration Technologies
| Technology | Catalyst Type | Deuterium Source | Key Advantages |
| Hydrogen Isotope Exchange (HIE) | Transition Metals (e.g., Iron, Iridium) | D₂O, D₂ gas | Enables late-stage deuteration, uses affordable sources, scalable. researchgate.net |
| Epoxide Ring Opening | Titanium-based | Deuterated reagents | High stereoselectivity, precise deuterium placement. advancedsciencenews.com |
| Photocatalysis | Various photocatalysts | D₂O, deuterated solvents | Mild reaction conditions. researchgate.net |
Expanding Applications in Systems Biology and Omics Research (non-human)
Deuterated compounds, including N-oxides, are invaluable tools in non-human systems biology and various "omics" fields like metabolomics, proteomics, and glycomics. Their primary role is as stable isotope-labeled internal standards for precise quantification in mass spectrometry. clearsynth.comhilarispublisher.com
Applications in Omics Research:
Internal Standards in Mass Spectrometry: Deuterated standards are chemically almost identical to their non-deuterated (endogenous) counterparts but are easily distinguishable by their mass difference. clearsynth.com When added to a biological sample, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects as the analyte of interest. clearsynth.com This allows for highly accurate quantification by correcting for sample loss or analytical variability during the workflow. clearsynth.com
Metabolic Flux and Pathway Tracing: Isotopic labeling with deuterium allows scientists to track the transformation and fate of molecules within complex biological systems. clearsynth.com By introducing a deuterated compound, researchers can follow its metabolic pathways, identify its downstream metabolites, and measure turnover rates. researchgate.net
Deuterium Oxide (D₂O) Labeling: In non-human model organisms, D₂O can be used as a general metabolic labeling agent. The deuterium from D₂O is incorporated into various biomolecules like proteins, lipids, and carbohydrates through biosynthesis. researchgate.net This technique is cost-effective and versatile for global quantitative omics studies, enabling the comparison of biomolecule abundance between different biological states, such as normal versus hypoxic conditions in cell cultures. nih.gov
The use of deuterated standards and tracers is fundamental to achieving the precision and accuracy required for groundbreaking discoveries in systems biology. clearsynth.com
Potential for Novel Deuterated Analog Development for Mechanistic Probes
The kinetic isotope effect associated with deuteration provides a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. nih.gov By strategically replacing a hydrogen with a deuterium at a specific site, researchers can determine if the cleavage of that C-H bond is a rate-limiting step in a reaction.
Elucidating Reaction Mechanisms:
Probing Enzyme Active Sites: Deuterium isotope effects are extensively used to probe the active site properties of enzymes, particularly metabolic enzymes like the cytochrome P450 (CYP450) family. nih.govsemanticscholar.org A significant KIE upon deuteration of a substrate indicates that C-H bond breaking is a key part of the catalytic cycle. nih.gov
Investigating Metabolic Switching: When a primary metabolic site on a molecule is blocked by deuteration, the metabolism may shift to an alternative, previously minor pathway—a phenomenon known as "metabolic switching." researchgate.net Studying this switch provides valuable information about the substrate specificity of different metabolizing enzymes and can help in designing molecules that avoid the production of toxic or reactive metabolites. scispace.comresearchgate.net
Distinguishing Mechanistic Pathways: The magnitude of the KIE can help differentiate between proposed reaction mechanisms. For example, different enzymatic pathways may involve distinct transition states for C-H bond activation, which would be reflected in different KIE values. wikipedia.orgnih.gov
The development of novel deuterated analogs of N-oxides serves not only the goal of creating improved therapeutics but also provides sophisticated chemical probes to unravel the fundamental intricacies of drug metabolism and enzyme catalysis. nih.govrsc.org
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing Carbinoxamine N-Oxide-d6 with high isotopic purity?
- Methodological Answer : The synthesis of deuterated analogs like this compound often involves late-stage deuteration to preserve isotopic integrity. For Carbinoxamine derivatives, a-C(sp3)–H 2-Pyridylation has been validated as a key step in functionalizing the ethylamine backbone . To achieve >98% deuterium incorporation, deuteration should target the N-oxide moiety using D2O or deuterated reagents under controlled pH and temperature. Post-synthesis, purity can be confirmed via LC-MS with deuterium-specific fragmentation patterns .
Q. How should researchers validate the structural integrity of this compound in analytical workflows?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, focus on the N-oxide proton signals (δ ~3.5–4.5 ppm) and deuterium-induced shifts. HRMS should confirm the molecular ion [M+H]+ at m/z 311.8 (accounting for +6 Da from deuteration). Cross-validate with infrared (IR) spectroscopy to detect N-O stretching vibrations (~1250–1350 cm⁻¹) .
Q. What are the critical parameters for storing this compound to prevent isotopic exchange or degradation?
- Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen) to minimize light/oxygen exposure. Avoid aqueous buffers during storage, as deuterium may exchange with protons in solution. Long-term stability studies suggest <1% isotopic loss over 12 months under these conditions .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (DKIEs) influence the metabolic stability of this compound compared to the non-deuterated form?
- Methodological Answer : DKIEs can slow oxidative metabolism at deuterated sites. To assess this, incubate both forms with human liver microsomes (HLMs) and quantify metabolites via LC-HRMS. Key parameters:
- CYP450 enzyme kinetics : Compare Vmax and Km for N-demethylation pathways.
- Half-life (t½) : Use intrinsic clearance (Clint) calculations to evaluate deuterium’s impact.
- Isotope tracing : Track deuterium retention in metabolites (e.g., using MS/MS transitions) .
Q. What analytical challenges arise when distinguishing this compound from its non-deuterated analog in complex biological matrices?
- Methodological Answer : Co-elution in LC-MS is common due to similar hydrophobicity. Mitigate this by:
- Chromatographic optimization : Use a C18 column with a shallow acetonitrile gradient (0.1% formic acid).
- High-resolution MS : Set resolving power >30,000 (FWHM) to separate isotopic clusters.
- Data-independent acquisition (DIA) : Fragment all ions within m/z 300–350 to isolate deuterium-specific fragments (e.g., loss of –ND3 vs. –NH3) .
Q. How can researchers resolve contradictions in in vitro vs. in vivo pharmacokinetic (PK) data for this compound?
- Methodological Answer : Discrepancies often stem from tissue-specific deuteration stability or transporter effects. Design experiments to:
- Compare plasma vs. tissue exposure : Use quantitative whole-body autoradiography (QWBA) with radiolabeled analogs.
- Assess deuterium retention : Perform mass balance studies in rodents, measuring deuterium in excreta.
- Modeling : Apply physiologically based pharmacokinetic (PBPK) models to account for deuterium’s impact on distribution .
Q. What experimental controls are essential when using this compound as an internal standard in quantitative bioanalysis?
- Methodological Answer : Include:
- Deuterium recovery controls : Spike deuterated and non-deuterated standards into blank matrix to assess cross-talk.
- Matrix effect controls : Evaluate ion suppression/enhancement via post-column infusion.
- Stability controls : Monitor deuterium loss under extraction conditions (e.g., pH, temperature). Validate with a calibration curve spanning 1–1000 ng/mL (R² >0.995) .
Methodological Considerations for Research Design
Q. How should researchers design isotopic tracer studies to investigate this compound’s role in metabolic pathways?
- Methodological Answer :
- Dose selection : Use a 1:1 ratio of deuterated/non-deuterated compound to minimize saturation effects.
- Time-course sampling : Collect plasma/tissue at 0.5, 1, 2, 4, 8, and 24 h post-dose.
- Data normalization : Express results as deuterium enrichment (%) relative to baseline .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?
- Methodological Answer :
- Standardize deuteration protocols : Use fixed reaction times (e.g., 24 h) and reagent ratios (e.g., 10:1 D2O:precursor).
- QC thresholds : Reject batches with <98% isotopic purity (via LC-MS) or >2% impurities (via HPLC-UV).
- Inter-laboratory validation : Share samples with collaborating labs for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
